H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” is a peptide with the sequence EPLQLKM . It is a mesenchymal stem cells (MSC)-specific peptide .

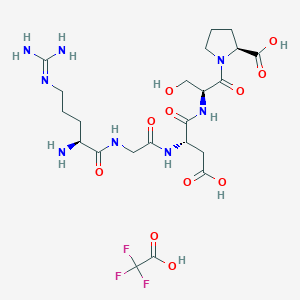

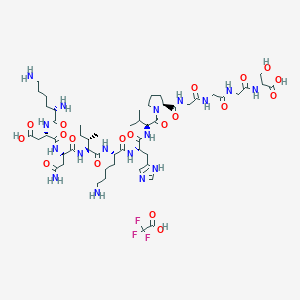

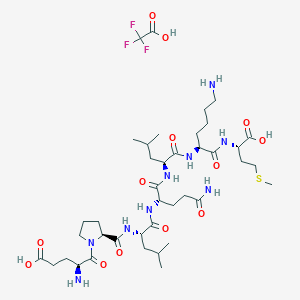

Molecular Structure Analysis

The molecular formula of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” is C38H67N9O11S . The molecular weight is 858.1 g/mol . The IUPAC name is (4 S )-4-amino-5- [ (2 S )-2- [ [ (2 S )-1- [ [ (2 S )-5-amino-1- [ [ (2 S )-1- [ [ (2 S )-6-amino-1- [ [ (1 S )-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH” include a molecular weight of 858.1 g/mol, a hydrogen bond donor count of 10, a hydrogen bond acceptor count of 14, and a rotatable bond count of 29 .Wissenschaftliche Forschungsanwendungen

Mesenchymal Stem Cells (MSC) Research

This compound, also known as EM7, is a specific peptide used in the research of Mesenchymal Stem Cells (MSC) . MSCs are multipotent stromal cells that can differentiate into a variety of cell types, including osteoblasts (bone cells), chondrocytes (cartilage cells), and adipocytes (fat cells). This makes them incredibly valuable in the field of regenerative medicine.

Amino Acid Detection

The compound could potentially be used in the detection of amino acids. A study reported the use of a copper(II)-functionalized Mycobacterium smegmatis porin A (MspA) nanopore with the N91H substitution, which enables direct identification of all 20 proteinogenic amino acids . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.

Pathologically Relevant Peptides Discrimination

The same study also demonstrated the system’s capability for real-time analyses of two representative post-translational modifications (PTMs), one unnatural amino acid, and ten synthetic peptides using exopeptidases, including clinically relevant peptides associated with Alzheimer’s disease and cancer neoantigens . This suggests that “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate” could potentially be used in the discrimination of pathologically relevant peptides.

Protein Sequencing

The compound could potentially be used in the field of single-molecule protein sequencing . Given the complexity of the compound, it could potentially be used to distinguish the 20 proteinogenic amino acids needed for protein sequencing.

Glycoprotein Clearance

The compound could potentially be used in the study of glycoprotein clearance. A study established the complete amino acid sequence of chicken hepatic lectin by analysis of peptides generated by chemical cleavage at methionine or tryptophan residues . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.

Carbohydrate Recognition Systems

The compound could potentially be used in the study of carbohydrate recognition systems. The study mentioned above also discussed the role of lectins in recognizing terminal galactose residues exposed upon removal of sialic acid from glycoproteins . Given the structural complexity of “H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate”, it could potentially be used in similar applications.

Eigenschaften

IUPAC Name |

(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67N9O11S.C2HF3O2/c1-21(2)19-27(34(53)42-24(9-6-7-16-39)32(51)44-26(38(57)58)15-18-59-5)45-33(52)25(12-13-30(41)48)43-35(54)28(20-22(3)4)46-36(55)29-10-8-17-47(29)37(56)23(40)11-14-31(49)50;3-2(4,5)1(6)7/h21-29H,6-20,39-40H2,1-5H3,(H2,41,48)(H,42,53)(H,43,54)(H,44,51)(H,45,52)(H,46,55)(H,49,50)(H,57,58);(H,6,7)/t23-,24-,25-,26-,27-,28-,29-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJZOVCFBMEXED-WXZWFHAESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H68F3N9O13S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

972.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Glu-Pro-Leu-Gln-Leu-Lys-Met-OH Trifluoroacetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.